(4-Chloro-5-methylpyridin-2-YL)boronic acid pinacol ester
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Overview
Description
(4-Chloro-5-methylpyridin-2-YL)boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-5-methylpyridin-2-YL)boronic acid pinacol ester typically involves the reaction of 4-chloro-5-methylpyridine with a boronic acid derivative. One common method is the reaction of 4-chloro-5-methylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere . The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the desired reaction conditions and optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-5-methylpyridin-2-YL)boronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The compound can also participate in other reactions, such as oxidation and substitution, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Palladium Catalysts: Palladium acetate, tetrakis(triphenylphosphine)palladium(0)
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Reaction Conditions: Elevated temperatures (80-100°C), inert atmosphere (nitrogen or argon)
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(4-Chloro-5-methylpyridin-2-YL)boronic acid pinacol ester is extensively used in scientific research due to its versatility in organic synthesis. Some key applications include:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and molecular probes for biological studies.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (4-Chloro-5-methylpyridin-2-YL)boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 4-Pyridineboronic acid pinacol ester
- 2-Methoxypyridine-5-boronic acid pinacol ester
- Isopropenylboronic acid pinacol ester
Uniqueness
(4-Chloro-5-methylpyridin-2-YL)boronic acid pinacol ester is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent for synthesizing complex organic molecules.
Properties
Molecular Formula |
C12H17BClNO2 |
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Molecular Weight |
253.53 g/mol |
IUPAC Name |
4-chloro-5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C12H17BClNO2/c1-8-7-15-10(6-9(8)14)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 |
InChI Key |
NLXHTOIFAYLWAS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=N2)C)Cl |
Origin of Product |
United States |
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